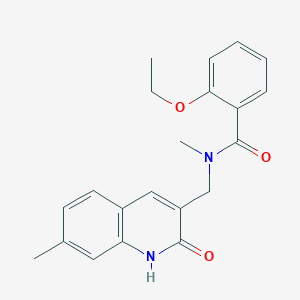
N-(4-acetamidophenyl)-2-(4-fluorophenylsulfonamido)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetamidophenyl)-2-(4-fluorophenylsulfonamido)acetamide, also known as AFSA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. AFSA is a sulfonamide derivative that has been synthesized through a series of chemical reactions, and it exhibits a wide range of biochemical and physiological effects.
Mecanismo De Acción
N-(4-acetamidophenyl)-2-(4-fluorophenylsulfonamido)acetamide exerts its effects through the inhibition of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). COX-2 and 5-LOX are enzymes that are involved in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. This compound inhibits the activity of these enzymes, which leads to a reduction in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been studied for its potential use as an anti-diabetic agent. This compound has been shown to inhibit the activity of certain enzymes that are involved in the metabolism of glucose, which makes it a promising candidate for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-acetamidophenyl)-2-(4-fluorophenylsulfonamido)acetamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. This compound also exhibits a wide range of biochemical and physiological effects, which makes it a versatile compound for use in various experimental settings. However, there are also limitations to the use of this compound in lab experiments. This compound has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-(4-acetamidophenyl)-2-(4-fluorophenylsulfonamido)acetamide. One potential direction is to further investigate its potential use as an anti-diabetic agent. This compound has been shown to inhibit the activity of certain enzymes that are involved in the metabolism of glucose, which makes it a promising candidate for the treatment of diabetes. Another potential direction is to investigate its potential use as an anti-cancer agent. This compound has been shown to exhibit anti-cancer properties, and further studies could help to elucidate its mechanism of action and potential clinical applications. Additionally, further studies could be conducted to investigate the potential use of this compound in other fields such as neurology and immunology.
Métodos De Síntesis
The synthesis of N-(4-acetamidophenyl)-2-(4-fluorophenylsulfonamido)acetamide involves a series of chemical reactions that start with the reaction of 4-fluoroaniline with acetic anhydride to form N-(4-fluoroanilino)acetamide. This intermediate is then reacted with sulfuric acid to form N-(4-fluoroanilino)sulfonamide. The final step involves the reaction of N-(4-fluoroanilino)sulfonamide with acetyl chloride to form this compound.
Aplicaciones Científicas De Investigación
N-(4-acetamidophenyl)-2-(4-fluorophenylsulfonamido)acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use as an anti-diabetic agent. This compound has been shown to inhibit the activity of certain enzymes that are involved in the metabolism of glucose, which makes it a promising candidate for the treatment of diabetes.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O4S/c1-11(21)19-13-4-6-14(7-5-13)20-16(22)10-18-25(23,24)15-8-2-12(17)3-9-15/h2-9,18H,10H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYPBJNGTLWTES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide](/img/structure/B7696903.png)
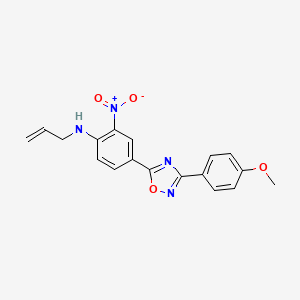

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7696924.png)

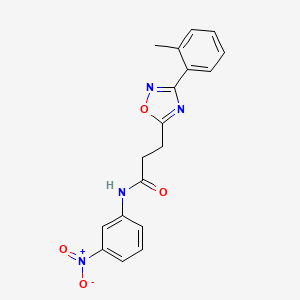
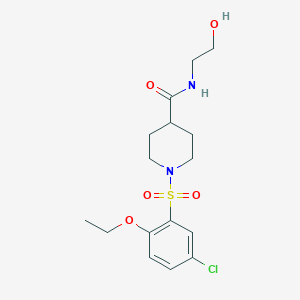

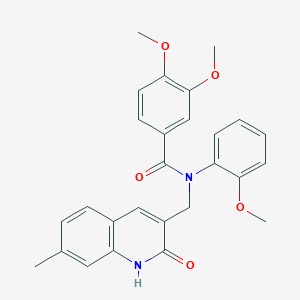
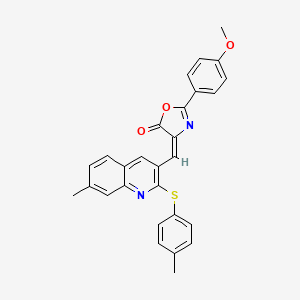
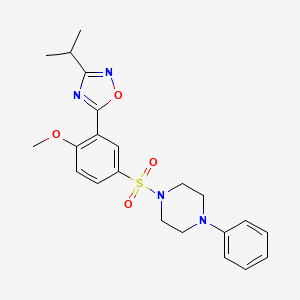
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7696980.png)
